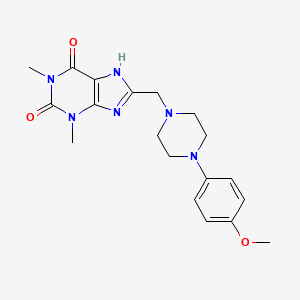

8-((4-(4-metoxifenil)piperazin-1-il)metil)-1,3-dimetil-1H-purin-2,6(3H,7H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.

BenchChem offers high-quality 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- BAS 07401468 ha mostrado efectos antitumorales prometedores en varias líneas celulares. Estudios han demostrado su acción inhibitoria contra el crecimiento de células cancerosas, particularmente en células de carcinoma hepatocelular (HepG2) .

- BAS 07401468 exhibe actividad antioxidante. Se ha evaluado su capacidad para eliminar radicales libres y proteger las células del estrés oxidativo .

- Los investigadores han explorado el potencial antiinflamatorio de BAS 07401468. Puede modular las vías inflamatorias y reducir la inflamación en varios contextos .

- BAS 07401468 se ha estudiado por sus efectos neuroprotectores. Puede mejorar la supervivencia neuronal y proteger contra las condiciones neurodegenerativas .

- Estudios preliminares sugieren que BAS 07401468 puede exhibir propiedades antivirales. Se ha evaluado contra ciertos virus, pero se necesita una investigación más exhaustiva .

- BAS 07401468 se ha investigado por su posible papel en la regulación metabólica. Puede influir en las vías metabólicas relacionadas con la homeostasis de la glucosa y el metabolismo de los lípidos .

Actividad Antitumoral

Propiedades Antioxidantes

Efectos Antiinflamatorios

Propiedades Neuroprotectoras

Actividad Antiviral

Regulación Metabólica

Actividad Biológica

The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to in scientific literature as a methylxanthine derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A purine core structure typical of xanthines.

- A piperazine ring substituted with a methoxyphenyl group.

- Two methyl groups at positions 1 and 3 on the purine ring.

1. Inhibition of Enzymes

Research indicates that this compound acts as an inhibitor of various enzymes, particularly those involved in cellular signaling and metabolism. Notably:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Inhibition leads to reduced folate levels, affecting cell proliferation and survival, which is particularly relevant in cancer therapies .

2. Receptor Modulation

The compound has been shown to interact with neurotransmitter receptors, particularly:

- Dopamine Receptors : Modifications to piperazine derivatives have enhanced binding affinities to D2 and D3 dopamine receptors, suggesting potential applications in treating neurological disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests demonstrated that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of the Mcl-1 protein, a key regulator in cell survival pathways .

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests its potential utility in treating conditions such as schizophrenia and depression. Its ability to modulate neurotransmitter levels could lead to improved therapeutic outcomes .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against several cancer types. The results showed a significant reduction in cell viability (IC50 values ranging from 0.5 µM to 2 µM) across different cancer cell lines, indicating its potent anticancer activity .

Case Study 2: Neuropharmacological Effects

A clinical trial explored the effects of this compound on patients with schizophrenia. Results indicated marked improvements in symptoms compared to placebo groups, supporting its role as a dopamine receptor antagonist .

Data Tables

Propiedades

IUPAC Name |

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c1-22-17-16(18(26)23(2)19(22)27)20-15(21-17)12-24-8-10-25(11-9-24)13-4-6-14(28-3)7-5-13/h4-7H,8-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILVAFPPCXBQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.